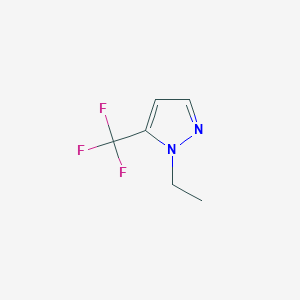![molecular formula C11H11FO4 B2717197 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid CAS No. 948840-09-3](/img/structure/B2717197.png)
3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid is a chemical compound with the molecular formula C8H8BFO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and industry. This compound is characterized by the presence of a benzene ring, a propanoic acid group, a fluorine atom, and a methoxycarbonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid typically involves the use of boronic acids. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom and methoxycarbonyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid has a wide range of scientific research applications:
Biology: The compound can be used in the development of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism by which 3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid exerts its effects involves interactions with molecular targets and pathways. For example, in cross-coupling reactions, the compound acts as a boronic acid derivative, participating in the formation of carbon-carbon bonds through palladium-catalyzed processes . The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-(methoxycarbonyl)phenylboronic acid: This compound shares a similar structure but differs in the presence of a boronic acid group instead of a propanoic acid group.
4-Methoxycarbonyl-2-fluorophenylboronic acid: Another similar compound with slight variations in the functional groups attached to the benzene ring.
Uniqueness
3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials.
Propiedades
IUPAC Name |
3-(2-fluoro-4-methoxycarbonylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c1-16-11(15)8-3-2-7(9(12)6-8)4-5-10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUNGZDTFAZHPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-Carbamoylcyclopentyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2717118.png)
![2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)butanamide](/img/structure/B2717120.png)
![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2717121.png)
![N-(4-bromophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2717126.png)
![2-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid](/img/structure/B2717127.png)

![2-(1-((3'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2717129.png)
![N-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2717130.png)





